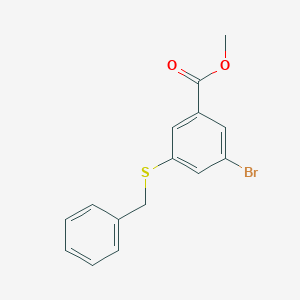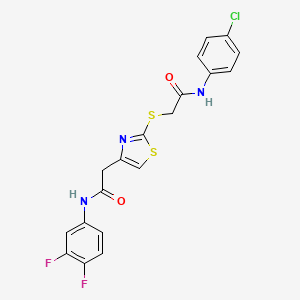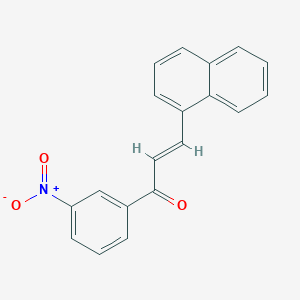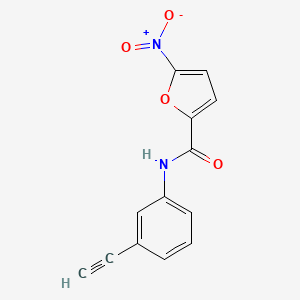
(E)-N'-benzylidene-4-bromobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-benzylidene-4-bromobenzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBH belongs to the class of hydrazones, which are known for their diverse biological activities.
Scientific Research Applications
Structural and Vibrational Analysis
(E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide has been synthesized and structurally analyzed. X-ray crystallography revealed its crystallization in a monoclinic system, and its structure is stabilized by various intramolecular and intermolecular interactions. Vibrational spectroscopy studies were performed, and the molecular structure was extensively studied for properties like hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis (Arunagiri et al., 2018).
Antibacterial Properties
A series of 4-bromobenzohydrazide derivatives were synthesized and evaluated for their antibacterial activity. The structures of these compounds were determined by spectroscopic methods. The crystal structure of one of the compounds showed that molecules are linked by hydrogen bonds forming a two-dimensional network. This study contributes to understanding the antibacterial potential of such derivatives (Chantrapromma et al., 2015).
Photodynamic Therapy Application
A novel derivative was synthesized and characterized for its properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. The derivative showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer (Pişkin et al., 2020).
Molecular Binding Studies
A bromine-substituted hydrazone derivative was synthesized and studied for its interaction with human serum albumin (HSA). The study focused on the thermodynamic properties of binding, revealing that the bromine atom enhances the binding affinity and stability of the complex with HSA. The binding is primarily through hydrogen bonding and van der Waals force (Tong et al., 2015).
Crystal Structure Analysis
Several studies have focused on the crystal structure analysis of various (E)-N'-benzylidene-4-bromobenzohydrazide derivatives. These analyses provide insights into the molecular conformations, intermolecular interactions, and potential applications in various fields such as material science and pharmaceuticals (Zhang et al., 2009), (Cao, 2009).
Antioxidant Activity
A theoretical study explored the antioxidant behavior of several hydrazone Schiff bases and their tautomers, including derivatives of (E)-N'-benzylidene-4-bromobenzohydrazide. The study found that these compounds exhibit significant antioxidant activity, suggesting their potential application in areas requiring antioxidant properties (Ardjani & Mekelleche, 2017).
properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJWYVZPYHJNPA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(methylthio)benzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2850172.png)

![Methyl 2-[4-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2850174.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2850176.png)
![Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2850177.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2850180.png)





![2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2850193.png)